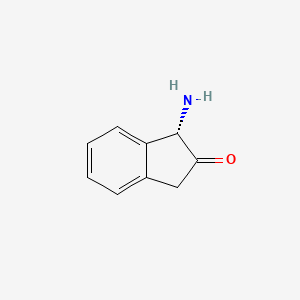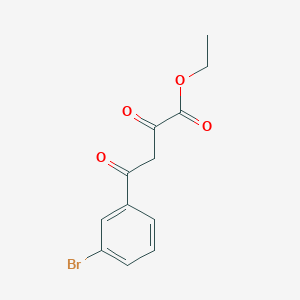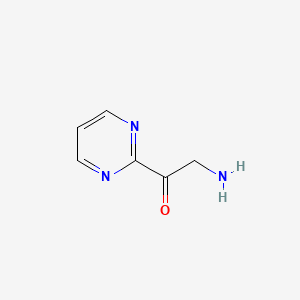
Dibenzyl D-glutamate
Vue d'ensemble
Description
Dibenzyl D-glutamate: is an ester derivative of D-glutamic acid, where the carboxyl groups are esterified with benzyl alcohol The molecular formula of this compound is C19H21NO4, and it is known for its applications in various fields of chemistry and biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibenzyl D-glutamate can be synthesized through the esterification of D-glutamic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of azeotropic distillation to remove water formed during the esterification process. Cyclohexane can be used as a water azeotroping solvent to achieve high yields of the ester product .
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzyl D-glutamate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glutamic acid and benzyl alcohol.
Hydrogenation: The benzyl groups can be removed through catalytic hydrogenation to produce D-glutamic acid.
Substitution Reactions: The ester groups can participate in nucleophilic substitution reactions, where the benzyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Hydrogenation: Catalytic hydrogenation typically involves the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Hydrolysis: D-glutamic acid and benzyl alcohol.
Hydrogenation: D-glutamic acid.
Substitution Reactions: Various substituted derivatives of D-glutamic acid.
Applications De Recherche Scientifique
Chemistry: Dibenzyl D-glutamate is used as a building block in the synthesis of peptides and other complex molecules. Its ester groups provide a protective function during peptide synthesis, preventing unwanted side reactions .
Biology: In biological research, this compound is used to study protein modifications and interactions. It can be incorporated into proteins to investigate the effects of esterification on protein function and stability .
Medicine: Its ester bonds can be selectively hydrolyzed in the body to release active pharmaceutical ingredients at targeted sites .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various functional materials .
Mécanisme D'action
The mechanism of action of Dibenzyl D-glutamate involves its hydrolysis to release D-glutamic acid and benzyl alcohol. D-glutamic acid plays a crucial role in various metabolic pathways, including protein synthesis and neurotransmission. The esterification of D-glutamic acid with benzyl groups can modulate its biological activity and stability .
Comparaison Avec Des Composés Similaires
Dibenzyl L-glutamate: Similar to Dibenzyl D-glutamate but with the L-enantiomer of glutamic acid.
Dibenzyl aspartate: An ester derivative of aspartic acid with similar protective functions in peptide synthesis.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its reactivity in chemical synthesis. The D-enantiomer of glutamic acid may exhibit different biological activities compared to the L-enantiomer, making this compound a valuable compound for stereochemical studies .
Propriétés
IUPAC Name |
dibenzyl (2R)-2-aminopentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQUQYYPAWHGAR-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[4-(Trifluoromethyl)phenyl]phosphane](/img/structure/B3267992.png)

